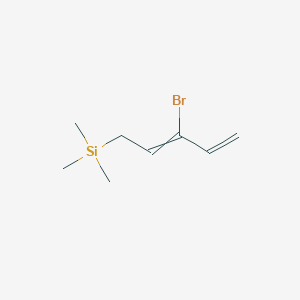
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatility in organic synthesis. This compound is particularly valuable for the preparation of polyfunctional organosilanes, which are essential building blocks in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane typically involves a sequence of reactions starting from (Z)-1-trimethylsilyl-3-bromopenta-2,4-diene. A lithium-bromine exchange reaction is followed by the addition of the resulting intermediate onto carbonyl compounds to provide the corresponding dienyl alcohols. A Peterson-type γ-elimination promoted by a catalytic amount of trimethylsilyl triflate cross-conjugated gives triene systems, which rapidly react with appropriate dienophiles to yield tandem intermolecular Diels-Alder cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts.
Elimination Reactions: Peterson-type γ-elimination can be used to form triene systems.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium reagents for lithium-bromine exchange, trimethylsilyl triflate for elimination reactions, and various dienophiles for Diels-Alder reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include dienyl alcohols, triene systems, and cycloadducts resulting from Diels-Alder reactions .
Scientific Research Applications
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Medicine: Exploration of its use in drug discovery and development, particularly in the synthesis of complex molecular structures.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to undergo substitution, addition, and elimination reactions, leading to the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound with a similar structure but different reactivity and applications.
(Z)-1-Trimethylsilyl-3-bromopenta-2,4-diene: A precursor in the synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane.
Uniqueness
This compound is unique due to its ability to form dendralenes and participate in tandem intermolecular Diels-Alder reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
278781-98-9 |
|---|---|
Molecular Formula |
C8H15BrSi |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-bromopenta-2,4-dienyl(trimethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-5-8(9)6-7-10(2,3)4/h5-6H,1,7H2,2-4H3 |
InChI Key |
PGJNEIOTKQGTLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C(C=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


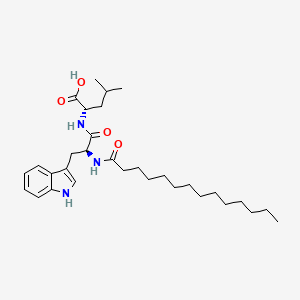
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
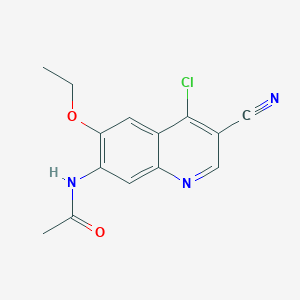


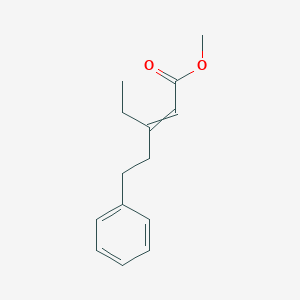
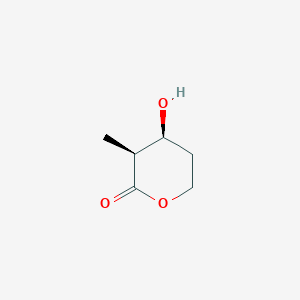
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
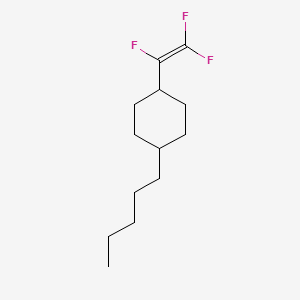
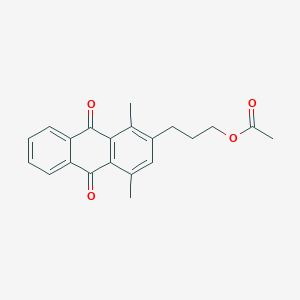
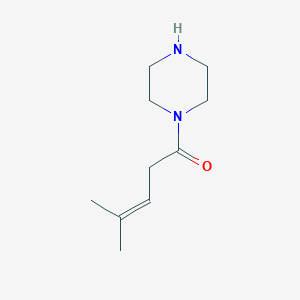
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
